4-(3-fluoro-4-methoxyphenyl)-1H-imidazole
Description
Properties
Molecular Formula |
C10H9FN2O |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9FN2O/c1-14-10-3-2-7(4-8(10)11)9-5-12-6-13-9/h2-6H,1H3,(H,12,13) |
InChI Key |
LHXBRGJDKWIEQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CN2)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation of Aromatic Aldehydes with Imidazole Derivatives
- Starting Materials: 4-fluorobenzaldehyde and 1H-imidazole derivatives.
- Procedure:
- React 4-fluorobenzaldehyde with 1H-imidazole under reflux conditions in a suitable solvent such as ethanol or acetic acid.
- The condensation proceeds via formation of a Schiff base intermediate, which upon cyclization yields the imidazole ring bearing the 3-fluoro-4-methoxyphenyl group.
- The reaction is often facilitated by acid catalysis (e.g., acetic acid) and heated under reflux for several hours to ensure completion.
- Similar approaches have been employed for synthesizing 1-(4-fluorophenyl)-imidazoles, where condensation with aldehydes was achieved under reflux with yields typically ranging from 50-80%. For example, in the synthesis of 1-(4-fluorophenyl)-5-(2,6-difluoro-4-methoxyphenyl)-1H-imidazole, reflux in ethanol with acetic acid was effective (see reference).
Direct N-Arylation via Ullmann-Type Coupling
- Starting Materials: 1H-imidazole and 3-fluoro-4-methoxyphenyl halides (preferably bromides or iodides).
- Procedure:
- Conduct N-arylation using copper catalysis (e.g., CuI) with cesium carbonate as base in a polar aprotic solvent like dioxane.
- Reaction conditions typically involve heating at 80–120°C under inert atmosphere.
- This method provides regioselectivity for N-arylation at the imidazole nitrogen.
Multi-Step Synthesis via Claisen-Schmidt Condensation and Cyclization
- Step 1: Synthesize 4-fluorobenzaldehyde derivatives with methoxy groups via electrophilic aromatic substitution.
- Step 2: Condense with suitable ketones or imidazole precursors under basic conditions to form chalcone-like intermediates.
- Step 3: Cyclize these intermediates to form the imidazole ring, often using reagents like ammonium acetate or via oxidative cyclization.
- The synthesis of related imidazole derivatives via Claisen-Schmidt condensation is documented in reference, where substituted benzaldehydes are condensed with imidazole derivatives to yield target compounds.
Reaction Conditions and Optimization
| Method | Typical Conditions | Yield Range | Notes |
|---|---|---|---|
| Condensation | Reflux in ethanol or acetic acid, 4–8 hours | 50–80% | Acid catalysis enhances cyclization |
| N-Arylation | Copper catalysis, 80–120°C, inert atmosphere | 60–85% | Regioselective for N-aryl bond formation |
| Cyclization via Claisen-Schmidt | Basic conditions, reflux, oxidative conditions as needed | 40–70% | Requires purification of intermediates |
Table 1: Summary of Synthetic Routes for this compound
| Route | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation | 4-fluorobenzaldehyde + imidazole | Acid (acetic acid) | Reflux, 4–8 h | Simple, straightforward | Moderate yields, need purification |
| N-Arylation | 1H-imidazole + 3-fluoro-4-methoxyphenyl halide | CuI, Cs2CO3 | 80–120°C, inert | High regioselectivity | Requires halide precursor |
| Cyclization | Chalcone intermediates | Ammonium acetate | Reflux, oxidative | Versatile for substitutions | Multi-step process |
Research Outcomes and Biological Relevance
The synthesis of This compound is driven by its pharmacological potential, notably as a scaffold in anticancer and antimicrobial agents. Studies have shown that imidazole derivatives with such substitutions exhibit significant biological activities, including kinase inhibition and antimicrobial effects, which justify the development of efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxy-phenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like halogens (chlorine, bromine) and nitric acid.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
4-(3-Fluoro-4-methoxy-phenyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-fluoro-4-methoxy-phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogs in Medicinal Chemistry
(a) COX-2 Inhibitors
- 4-Chloro-5-(3-fluoro-4-methoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-1H-imidazole (10)
This analog shares the 3-fluoro-4-methoxyphenyl group but includes a 4-(methylsulfonyl)phenyl substituent at the 1-position. It exhibits comparable COX-2 inhibition (IC50 = 4 nM) but lower COX-1 selectivity (IC50 >10 µM) . - 4-(4-Chloro-5-(3-fluoro-4-methoxyphenyl)-1H-imidazol-1-yl)benzenesulfonamide (11)
Substitution with a benzenesulfonamide group enhances COX-2 inhibition (IC50 = 5 nM) but retains moderate COX-1 activity (IC50 = 3.3 µM), suggesting that sulfonamide groups improve potency at the expense of selectivity .
(b) Antiviral Agents
- 4-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (9)
This SARS-CoV-2 3CLpro inhibitor (IC50 = 7.7 µM) features a 4-chlorophenyl group, demonstrating that halogenation at the 4-position enhances antiviral activity .
(c) Kinase Inhibitors
- 4-(4-Fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)-1H-imidazole (SB203580)
A pyridinylimidazole p38MAPK inhibitor, this compound highlights the role of fluorophenyl groups in kinase binding. Its selectivity for α/β-isoforms over γ/δ-isoforms underscores structural nuances in target engagement .
Functional Analogs in Receptor Modulation
- 4-(n-Alkyl)-1H-imidazoles
Chain length at the 4-position correlates with H3 receptor antagonism: pA2 values increase from 6.3 (n-propyl) to 7.2 (n-decyl), indicating hydrophobic interactions enhance activity . - 4-(ω-Phenylalkyl)-1H-imidazoles
A pentylene spacer between the imidazole and phenyl group optimizes H3 receptor binding (pA2 = 7.8), demonstrating the importance of spacer length in pharmacophore design .
Data Tables
Table 1: Key Pharmacological Profiles
Biological Activity
4-(3-Fluoro-4-methoxyphenyl)-1H-imidazole is an organic compound belonging to the imidazole family, characterized by its five-membered heterocyclic structure. This compound has garnered attention for its potential biological activities , particularly in the realms of antimicrobial and anti-inflammatory effects. The presence of a fluoro and a methoxy group on the phenyl ring significantly influences its chemical properties and biological activity.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 192.19 g/mol
- Structure : The compound features an imidazole ring substituted with a 3-fluoro-4-methoxyphenyl group, enhancing its reactivity and stability.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has been studied for its inhibitory effects against several microbial strains. Its mechanism typically involves disrupting cellular processes essential for microbial survival.
- Anti-inflammatory Properties : It may inhibit enzymes involved in inflammatory pathways, contributing to its therapeutic effects. For instance, it has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX), which are critical in inflammatory responses.
- Receptor Modulation : Interaction studies have demonstrated its binding affinity to various biological targets, influencing biochemical pathways crucial for therapeutic effects.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study reported that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the strain tested.
-
Anti-inflammatory Effects :
- In vitro assays demonstrated that this compound reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, indicating a potential anti-inflammatory effect.
-
Toxicological Profile :
- Preliminary toxicological assessments suggest that the compound has a favorable safety profile, with no significant cytotoxicity observed at therapeutic concentrations.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anti-inflammatory | 10 |
| Similar Imidazole Derivative A | Structure | Antimicrobial | 15 |
| Similar Imidazole Derivative B | Structure | Anti-inflammatory | 20 |
Q & A
Q. What are the optimized synthetic routes for 4-(3-fluoro-4-methoxyphenyl)-1H-imidazole, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves multi-step reactions, including condensation of substituted aldehydes with amines under acidic conditions. For example, a modified method inspired by imidazole derivatives involves:
Q. Key variables :
- Catalysts : Acidic conditions (e.g., acetic acid) enhance cyclization .
- Temperature : Reflux (e.g., 323 K) improves reaction efficiency but may increase side products .
- Solvent choice : Methanol or ethanol balances solubility and reactivity .
Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>98%) and NMR (e.g., absence of proton signals at δ 10–12 ppm for unreacted aldehyde) .
Q. What analytical techniques are critical for characterizing this compound?
A combination of spectroscopic and crystallographic methods ensures structural fidelity:
- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and methoxy/fluoro substituents (δ 3.9 ppm for OCH3; 19F NMR for fluorine) .
- X-ray crystallography : Resolves dihedral angles between the imidazole ring and substituents (e.g., 12.65° for fluoromethoxy-phenyl) to confirm stereoelectronic effects .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 247.08) .
Tip : Use differential scanning calorimetry (DSC) to assess thermal stability (decomposition >200°C) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
Molecular docking and QSAR studies are pivotal:
- Target selection : Prioritize enzymes like cytochrome P450 or bacterial topoisomerases based on structural analogs (e.g., imidazole-based antifungals in ) .
- Docking tools (AutoDock Vina) : Simulate binding to active sites (e.g., hydrophobic pockets) using the compound’s fluorophenyl group as a key pharmacophore .
- QSAR parameters : Correlate logP values (∼2.5) with membrane permeability and substituent electronegativity (fluorine’s role in enhancing binding) .
Validation : Compare computational predictions with in vitro assays (e.g., MIC values against Candida albicans) .
Q. How do structural modifications (e.g., substituent position) impact the compound’s reactivity and bioactivity?
Case studies from related imidazoles reveal:
- Fluorine position : 3-Fluoro substitution (vs. 2- or 4-) enhances metabolic stability by reducing oxidative degradation .
- Methoxy group : The 4-methoxy group increases lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .
- Imidazole N-substitution : Adding alkyl chains (e.g., propyl) can modulate solubility but may sterically hinder target binding .
Experimental approach : Synthesize analogs (e.g., 4-fluoro vs. 3-fluoro) and compare IC50 values in enzyme inhibition assays .
Q. How should researchers address contradictions in reported biological data for this compound?
Discrepancies in activity (e.g., antibacterial vs. antifungal potency) often arise from:
- Assay conditions : Variations in pH, incubation time, or bacterial strain (e.g., E. coli vs. S. aureus) .
- Compound stability : Degradation in DMSO stock solutions over time may reduce observed efficacy .
Q. Resolution strategies :
- Replicate studies using standardized protocols (CLSI guidelines).
- Use orthogonal assays (e.g., fluorescence-based viability assays + colony counting) .
Q. What mechanistic insights explain the compound’s activity in enzyme inhibition?
Proposed mechanisms from structural analogs:
- Metal coordination : The imidazole nitrogen may chelate metal ions (e.g., Zn2+) in metalloenzyme active sites .
- Hydrogen bonding : The methoxy group’s oxygen interacts with catalytic residues (e.g., serine in hydrolases) .
Validation : Perform enzyme kinetics (Km/Vmax shifts) and site-directed mutagenesis to identify critical binding residues .
Methodological Recommendations
- Synthetic optimization : Use DoE (Design of Experiments) to screen catalysts, solvents, and temperatures .
- Data analysis : Apply multivariate statistics (PCA) to correlate structural features with bioactivity .
- Ethical compliance : Adhere to ICH guidelines for preclinical testing, especially for derivatives targeting therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
